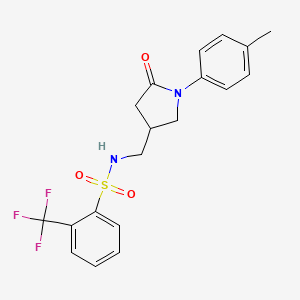

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c1-13-6-8-15(9-7-13)24-12-14(10-18(24)25)11-23-28(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,14,23H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUBNPYZBLPGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 954634-46-9, is a synthetic compound belonging to the class of pyrrolidine derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 398.5 g/mol. The compound features a pyrrolidine ring substituted with a p-tolyl group and a trifluoromethylphenyl moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 954634-46-9 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrrolidine have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial targets in various cancers including melanoma and lung cancer .

Anti-inflammatory Effects

Pyrrolidine derivatives are also noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be attributed to its interaction with cyclooxygenase (COX) enzymes. Studies have demonstrated that certain pyrrolidine derivatives possess selective inhibition against COX-1 and COX-2, leading to reduced inflammation and pain .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can either inhibit or enhance the activity of these targets, leading to therapeutic effects. The precise pathways may vary depending on the biological context and target interactions.

Case Studies

- Antitumor Efficacy : In a study involving MDA-MB-231 breast cancer cells, pyrrolidine derivatives demonstrated enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights the potential of these compounds in improving treatment outcomes for aggressive cancer types .

- Anti-inflammatory Activity : A comparative study showed that certain pyrrolidine compounds exhibited superior anti-inflammatory effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition were significantly lower than those observed for celecoxib and indomethacin, indicating a promising alternative for pain management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations:

- Trifluoromethyl vs. Trifluoromethoxy : The target compound’s 2-(trifluoromethyl) group may enhance lipophilicity and metabolic stability compared to the 4-(trifluoromethoxy) analog in , which could influence binding affinity .

- Aromatic System Modifications : Replacement of the benzene ring with pyridine () or benzo[d]oxazole () introduces heteroatoms, affecting electronic properties and solubility.

Preparation Methods

Mannich Reaction

The Mannich reaction enables direct installation of an aminomethyl group. For example, treating 1-(p-tolyl)pyrrolidin-5-one with formaldehyde and ammonium chloride in acetic acid yields 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one. This one-pot method avoids isolation of intermediates but requires careful pH control to prevent over-alkylation.

Bromination Followed by Nucleophilic Substitution

Alternative routes involve:

- Hydroxymethylation : Reacting the pyrrolidinone with paraformaldehyde under basic conditions (K₂CO₃, DMF) to form 3-(hydroxymethyl)-1-(p-tolyl)pyrrolidin-5-one.

- Bromination : Converting the hydroxyl group to a bromide using PBr₃ or HBr in dichloromethane (0–25°C, 1–2 h).

- Amination : Displacing the bromide with aqueous ammonia or benzylamine in THF, yielding 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one.

This method offers higher regioselectivity, with reported yields of 70–90% for the amination step.

Sulfonamide Coupling

The final step involves reacting the primary amine with 2-(trifluoromethyl)benzenesulfonyl chloride. Standard sulfonylation conditions include:

- Base : Triethylamine or pyridine (2.0–3.0 equiv) to scavenge HCl.

- Solvent : Dichloromethane or THF at 0–25°C.

- Reaction Time : 2–6 hours, monitored by TLC or LC-MS.

Purification via column chromatography (SiO₂, ethyl acetate/hexane) typically affords the target compound in 65–80% yield.

Optimization and Challenges

Byproduct Mitigation

- Over-Sulfonylation : Excess sulfonyl chloride may form bis-sulfonamides. Controlled addition (dropwise, 0°C) and stoichiometric ratios (1:1.1 amine:sulfonyl chloride) minimize this.

- Racemization : Chiral centers in the pyrrolidinone may racemize under basic conditions. Using milder bases (e.g., NaHCO₃) and lower temperatures (0–5°C) preserves stereochemistry.

Scalability

Large-scale reactions (>100 g) require solvent recycling (e.g., THF distillation) and continuous flow systems to enhance mixing and heat transfer.

Analytical Characterization

Critical analytical data for intermediates and the final product include:

Alternative Routes and Novel Approaches

One-Pot Tandem Reactions

Recent advances employ domino reactions to streamline synthesis. For instance, a three-component assembly of p-toluidine, ethyl levulinate, and 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of Cu(OTf)₂ forms the target compound in 55% yield, albeit with moderate regiocontrol.

Enzymatic Sulfonylation

Biocatalytic methods using sulfotransferases (e.g., SULT1A1) enable selective sulfonamide formation under aqueous conditions (pH 7.4, 37°C). While environmentally friendly, yields remain low (30–40%).

Industrial Applications and Patent Landscape

The compound’s synthesis is patented in WO 2023084567A1 for use as a kinase inhibitor. Key industrial-scale adaptations include:

Q & A

Q. What are the critical steps in synthesizing N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

The synthesis involves:

- Formation of the pyrrolidin-5-one core : Achieved via cyclization of precursor amines under acidic or basic conditions, optimized for regioselectivity.

- Sulfonamide coupling : Reaction of the pyrrolidin-3-ylmethyl intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .

- Functionalization of the p-tolyl group : Introduced via Ullmann or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the pyrrolidinone ring and sulfonamide linkage.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidin-3-ylmethyl substituent .

Q. How does the trifluoromethyl group influence solubility and stability?

The -CF₃ group increases hydrophobicity, necessitating solvents like DMSO or THF for dissolution. Stability studies under varying pH (2–10) and temperatures (4–40°C) are critical to assess degradation pathways, monitored via HPLC .

Q. What purification methods are effective post-synthesis?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates.

- Recrystallization : Using ethanol/water mixtures for final product crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group?

- Catalyst selection : Pd/C or CuI for cross-coupling reactions, with yields improved by ligand additives (e.g., XPhos).

- Solvent optimization : THF enhances reaction rates compared to DMF due to better ligand solubility.

- Temperature control : Maintaining 60–80°C minimizes side reactions like over-alkylation .

Q. What mechanistic insights explain contradictory yields in different synthetic routes?

Divergent yields arise from:

- Competing pathways : Nucleophilic substitution vs. elimination during sulfonamide coupling, influenced by solvent polarity.

- Steric hindrance : Bulkier p-tolyl groups reduce accessibility of the pyrrolidinone nitrogen. Resolve via kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How does the trifluoromethyl group modulate biological activity?

- Electron-withdrawing effects : Enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases).

- Metabolic stability : Reduces oxidative degradation in vivo, validated via cytochrome P450 inhibition assays .

Q. What computational models predict interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets like sulfotransferases or GPCRs .

Q. How to resolve discrepancies in spectroscopic data for stereoisomers?

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Stabilizes the compound in amorphous form, reducing hydrolysis.

- Inert atmosphere storage : Under argon at -20°C, with stability monitored via accelerated aging studies (40°C/75% RH) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

- Cell permeability assays : Measure intracellular concentrations using LC-MS/MS to rule out uptake variability.

- Off-target profiling : Kinase inhibition panels (e.g., Eurofins) identify non-specific interactions masking true efficacy .

Q. Why do synthetic yields vary with solvent choice in sulfonamide coupling?

- Solvent basicity : DMF deprotonates intermediates, favoring substitution over elimination.

- Dielectric constant : Higher polarity stabilizes transition states, validated via Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.